Cas no 2090614-07-4 (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde)

1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde compound featuring a pyrazole core substituted with an isopropyl group and a pyridinyl moiety. Its structure combines a reactive aldehyde functionality with a nitrogen-rich aromatic system, making it a versatile intermediate in organic synthesis and medicinal chemistry. The pyridine and pyrazole rings enhance its potential as a ligand in coordination chemistry or as a building block for pharmaceuticals and agrochemicals. The aldehyde group allows for further derivatization through condensation or nucleophilic addition reactions, enabling the synthesis of more complex molecules. This compound is particularly valuable in the development of biologically active compounds due to its structural diversity and reactivity.
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde structure
2090614-07-4 structure
Product name:1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
CAS No:2090614-07-4
MF:C12H13N3O
MW:215.251122236252
CID:6216809
PubChem ID:121210941

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
    • 2090614-07-4
    • AKOS026721038
    • F2198-0697
    • Inchi: 1S/C12H13N3O/c1-9(2)15-11(8-16)7-12(14-15)10-3-5-13-6-4-10/h3-9H,1-2H3
    • InChI Key: MMIGBPYYABSOKQ-UHFFFAOYSA-N
    • SMILES: O=CC1=CC(C2C=CN=CC=2)=NN1C(C)C

Computed Properties

  • Exact Mass: 215.105862047g/mol
  • Monoisotopic Mass: 215.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 47.8Ų

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-0697-2.5g
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
2090614-07-4 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-0697-0.5g
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
2090614-07-4 95%+
0.5g
$442.0 2023-09-06
TRC
I155716-500mg
1-isopropyl-3-(pyridin-4-yl)-1h-pyrazole-5-carbaldehyde
2090614-07-4
500mg
$ 435.00 2022-06-04
Life Chemicals
F2198-0697-1g
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
2090614-07-4 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-0697-5g
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
2090614-07-4 95%+
5g
$1398.0 2023-09-06
TRC
I155716-1g
1-isopropyl-3-(pyridin-4-yl)-1h-pyrazole-5-carbaldehyde
2090614-07-4
1g
$ 660.00 2022-06-04
TRC
I155716-100mg
1-isopropyl-3-(pyridin-4-yl)-1h-pyrazole-5-carbaldehyde
2090614-07-4
100mg
$ 115.00 2022-06-04
Life Chemicals
F2198-0697-10g
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
2090614-07-4 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2198-0697-0.25g
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
2090614-07-4 95%+
0.25g
$419.0 2023-09-06
Enamine
EN300-647869-1.0g
1-(propan-2-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
2090614-07-4
1.0g
$0.0 2023-03-04

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde Related Literature

Additional information on 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde: A Comprehensive Overview

The compound 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, identified by the CAS number CAS No. 2090614-07-4, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are widely studied due to their unique electronic properties and versatile applications.

The structure of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde consists of a pyrazole ring fused with a pyridine moiety and an aldehyde group. The presence of the aldehyde group at position 5 and the isopropyl substituent at position 1 introduces steric and electronic effects that significantly influence its chemical reactivity and physical properties. Recent studies have highlighted its potential as a building block in organic synthesis, particularly in the development of advanced materials and pharmaceuticals.

One of the most intriguing aspects of this compound is its ability to participate in various condensation reactions, such as the formation of imines and enamines. These reactions are pivotal in organic synthesis, enabling the creation of complex molecular architectures with tailored functionalities. For instance, researchers have explored the use of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde in the synthesis of heterocyclic frameworks that exhibit unique optical and electronic properties.

In addition to its synthetic applications, this compound has shown promise in catalytic processes. The pyrazole ring's ability to coordinate with metal ions makes it a valuable ligand in organometallic chemistry. Recent advancements have demonstrated its role in catalyzing key reactions, such as olefin polymerization and cross-coupling reactions, under mild conditions. These findings underscore its potential as a versatile catalyst precursor in industrial applications.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Density functional theory (DFT) calculations have revealed that the electronic structure of 1-isopropyl-3-(pyridin-4-y) is highly sensitive to substituent effects, which can be exploited to design molecules with specific reactivity patterns. Such insights are invaluable for guiding synthetic efforts and optimizing reaction conditions.

Another area where this compound has garnered attention is its role as an intermediate in drug discovery. The aldehyde group serves as a reactive site for forming bioisosteric replacements, enabling the design of novel drug candidates with improved pharmacokinetic profiles. Recent studies have explored its use in constructing bioactive molecules targeting various therapeutic areas, including cancer and inflammation.

In conclusion, 1-isopropyl-3-(pyridin

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